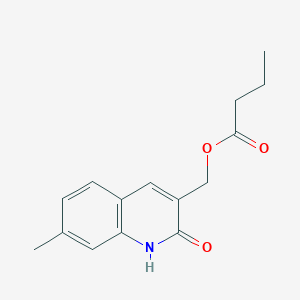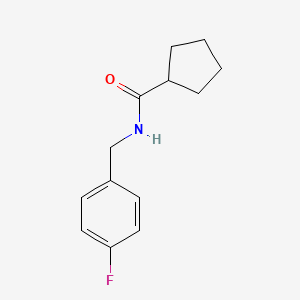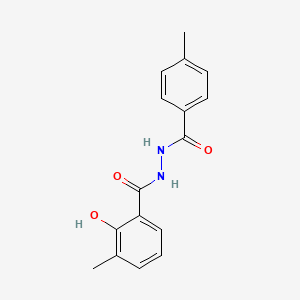![molecular formula C18H19ClN2OS B5756852 1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5756852.png)
1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied in recent years.
作用機序
CPP acts as a partial agonist at the 5-HT1A receptor, which is a subtype of serotonin receptor. This receptor is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and cognition. CPP has been shown to increase the activity of the 5-HT1A receptor, leading to an increase in the release of serotonin and other neurotransmitters.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including an increase in the release of serotonin and other neurotransmitters, an increase in the activity of the 5-HT1A receptor, and an increase in the activity of the hypothalamic-pituitary-adrenal (HPA) axis. These effects have been linked to the regulation of mood, anxiety, and cognition.
実験室実験の利点と制限
CPP has several advantages for use in lab experiments, including its ability to selectively target the 5-HT1A receptor, its high purity, and its stability. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on CPP, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a therapeutic agent for mood and anxiety disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to determine the long-term effects of CPP on the brain and body, as well as its potential for abuse and addiction.
In conclusion, CPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its synthesis method has been optimized to obtain high yields of CPP with high purity. CPP has been extensively studied for its potential applications in scientific research, and its mechanism of action has been linked to the regulation of mood, anxiety, and cognition. While there are advantages to its use in lab experiments, there are also limitations that need to be considered. Future research on CPP will provide valuable insights into its potential therapeutic applications and long-term effects on the brain and body.
合成法
CPP can be synthesized using various methods, including the reaction of piperazine with 3-chlorobenzoyl chloride, followed by reaction with phenylthioacetic acid. Another method involves the reaction of piperazine with 3-chlorobenzoic acid, followed by reaction with phenylthioacetyl chloride. These methods have been optimized to obtain high yields of CPP with high purity.
科学的研究の応用
CPP has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of serotonin receptors in the brain, as it has been shown to act as a partial agonist at the 5-HT1A receptor. CPP has also been used to study the effects of serotonin on behavior and cognition, as well as the role of serotonin in the regulation of mood and anxiety.
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-15-5-4-6-16(13-15)20-9-11-21(12-10-20)18(22)14-23-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTVTCKLHWDFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)
![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)



![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
hydrazone](/img/structure/B5756817.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)


